molecular formula C7H15O2PS4 B1666720 O,O-Dimethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl)phosphorodithioate CAS No. 1012-62-0

O,O-Dimethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl)phosphorodithioate

Cat. No. B1666720
CAS RN: 1012-62-0
M. Wt: 290.4 g/mol
InChI Key: DSAFSUNZJMZOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AI 3-27073 is a biochemical.

Scientific Research Applications

Metabolism and Toxicological Studies

  • Metabolic Pathways in Mammals

    Studies on mice have demonstrated extensive S-methylation of phosphorodithioic acids, including O,O-dimethyl phosphorodithioate insecticides, leading to the formation of S-methyl phosphorodithioates and phosphorothiolates. This pathway is significant in understanding the metabolism of such compounds in mammals (Mahajna, Quistad, & Casida, 1996).

  • Toxicity and Morphological Changes

    Research on rats has shown that certain O,O-dimethyl S-alkyl phosphorothioate esters, which induce delayed toxicity, can cause morphological alterations in rat bronchiolar epithelium. This provides insights into the toxicological effects of such compounds on lung tissues (Gandy, Ali, Hasegawa, & Imamura, 1984).

Environmental Impact and Degradation

  • Atmospheric Degradation: Studies on chlorpyrifos-methyl, which has a similar phosphorothioate structure, have highlighted its rapid atmospheric degradation. This research aids in understanding the environmental impact and secondary pollutants formed from such compounds (Borrás, Tortajada-Genaro, Ródenas, Vera, Coscollà, Yusà, & Muñoz, 2015).

Chemical Properties and Reactions

  • Chemical Reactivity

    Investigations into the reactivity of similar phosphorothioate compounds, like α-lipoic acid, with various nucleophiles have provided insights into the chemical properties and potential applications of O,O-dimethyl phosphorodithioates in synthetic chemistry (Smith, 1984).

  • Pesticide Degradation and Analysis

    Research on the complete oxidation of pesticides, such as methyl parathion, which shares a phosphorothioate moiety with O,O-dimethyl phosphorodithioates, offers insights into the environmental degradation and analytical methods for detecting these compounds (Pignatello & Sun, 1995).

properties

CAS RN

1012-62-0

Product Name

O,O-Dimethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl)phosphorodithioate

Molecular Formula

C7H15O2PS4

Molecular Weight

290.4 g/mol

IUPAC Name

dimethoxy-[(2-methyl-1,3-dithiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H15O2PS4/c1-7(12-4-5-13-7)6-14-10(11,8-2)9-3/h4-6H2,1-3H3

InChI Key

DSAFSUNZJMZOND-UHFFFAOYSA-N

SMILES

CC1(SCCS1)CSP(=S)(OC)OC

Canonical SMILES

CC1(SCCS1)CSP(=S)(OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI 3-27073;  AI-3-27073;  AI3-27073

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O,O-Dimethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl)phosphorodithioate
Reactant of Route 2
Reactant of Route 2
O,O-Dimethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl)phosphorodithioate
Reactant of Route 3
Reactant of Route 3
O,O-Dimethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl)phosphorodithioate
Reactant of Route 4
Reactant of Route 4
O,O-Dimethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl)phosphorodithioate
Reactant of Route 5
O,O-Dimethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl)phosphorodithioate
Reactant of Route 6
Reactant of Route 6
O,O-Dimethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl)phosphorodithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.